3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine
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Overview
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperazine ring substituted with a trimethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by the introduction of the piperazine ring and the sulfonyl group. Common reagents used in these reactions include hydrazine, various alkylating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole and pyridazine rings
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazol-5(4H)-one: Utilized in various organic synthesis applications.
Uniqueness
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c1-15-13-17(3)19(14-16(15)2)30(28,29)26-11-9-25(10-12-26)20-5-6-21(23-22-20)27-8-7-18(4)24-27/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCRLWMYSGTRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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